molecular formula C16H20N2O B2590812 [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine CAS No. 866155-29-5

[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine

Cat. No.: B2590812
CAS No.: 866155-29-5
M. Wt: 256.349
InChI Key: LRHAXLZWKSRNOU-UHFFFAOYSA-N
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Description

[2-(4-Ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine is a secondary amine featuring a pyridin-3-ylmethyl group and a 4-ethylphenoxyethyl substituent. The compound’s design combines a pyridine ring (a common pharmacophore in drug discovery) with a substituted phenoxyethyl chain, which may influence lipophilicity, solubility, and receptor interactions .

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-14-5-7-16(8-6-14)19-11-10-18-13-15-4-3-9-17-12-15/h3-9,12,18H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHAXLZWKSRNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with pyridine-3-carboxaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine (CAS 1153290-71-1)

  • Molecular Formula : C₁₆H₂₀N₂
  • Molecular Weight : 240.34 g/mol
  • Key Substituents : Ethyl group on the phenyl ring, direct linkage between phenyl and pyridine via a methylene group.
  • Physical Properties :
    • Boiling point: 366.0 ± 32.0 °C (predicted)
    • Density: 1.012 ± 0.06 g/cm³ (predicted)
    • pKa: 7.67 ± 0.19 (predicted)
  • Comparison: The absence of an ether oxygen in this analog increases lipophilicity compared to [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine. The ethylphenyl group may enhance membrane permeability but reduce solubility in aqueous media .

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS 357926-91-1)

  • Molecular Formula : C₁₅H₁₆F₂N₂
  • Molecular Weight : 262.30 g/mol
  • Key Substituents : Difluorophenyl group, propylamine chain.
  • Physical Properties: No explicit data, but fluorine atoms likely reduce basicity (lower pKa) and increase electronegativity.
  • Comparison :
    • Fluorine substituents enhance metabolic stability and binding affinity to aromatic receptors (e.g., GPCRs) due to electron-withdrawing effects.
    • The propyl chain may confer greater conformational flexibility than the ethoxyethyl group in the target compound .

1-Benzothiophen-3-yl(pyridin-3-yl)methylamine (CAS 1154227-93-6)

  • Molecular Formula : C₁₆H₁₆N₂S
  • Molecular Weight : 268.38 g/mol
  • Key Substituents : Benzothiophene ring, ethylamine linker.
  • Physical Properties : Purity typically 95%; sulfur atom increases molecular weight and polarizability.
  • The ethyl group may offer similar lipophilicity to the ethoxyethyl chain but with reduced steric hindrance .

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8)

  • Molecular Formula : C₁₄H₁₅FN₂O
  • Molecular Weight : 246.28 g/mol
  • Key Substituents : Fluorine and methoxy groups on the benzyl ring; pyridin-4-ylmethyl group.
  • Physical Properties: No explicit data, but methoxy groups increase polarity.
  • Comparison: The pyridin-4-ylmethyl group (vs. pyridin-3-yl in the target compound) alters receptor interaction geometry. Methoxy and fluorine substituents enhance solubility and metabolic resistance compared to ethylphenoxy groups .

[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine

  • Molecular Formula : C₁₆H₁₇N₅
  • Molecular Weight : 279.34 g/mol
  • Key Substituents : Triazole ring, pyridin-3-yl ethyl group.
  • Physical Properties : Higher nitrogen content likely increases basicity and hydrogen-bonding capacity.
  • The ethyl linker may reduce steric bulk compared to the ethoxyethyl chain in the target compound .

Research Implications

  • Bioactivity : Pyridinyl and substituted phenyl groups are common in kinase inhibitors and CNS-targeting drugs. The ethoxyethyl chain in the target compound may balance lipophilicity and solubility for blood-brain barrier penetration .
  • Synthetic Feasibility : and highlight methods for synthesizing pyridine derivatives, suggesting the target compound could be synthesized via reductive amination or nucleophilic substitution.

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